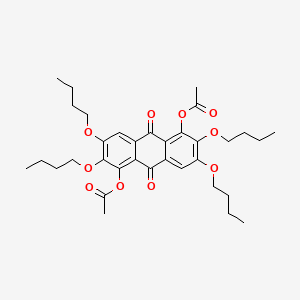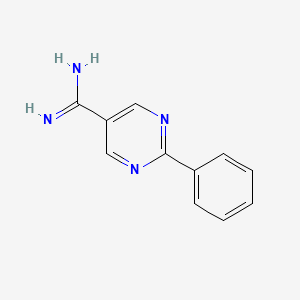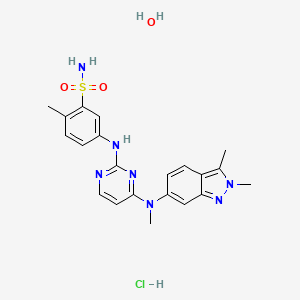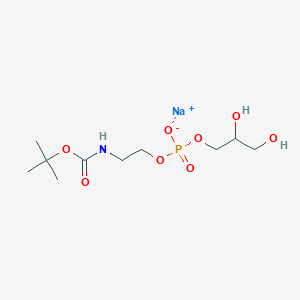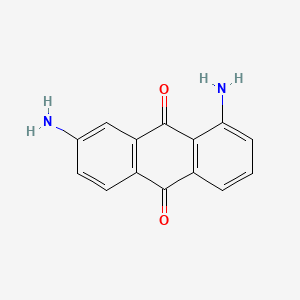
1,7-Diaminoanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diaminoanthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two amino groups at the 1 and 7 positions and two carbonyl groups at the 9 and 10 positions on the anthracene ring. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diaminoanthracene-9,10-dione typically involves the nitration of anthracene followed by reduction. One common method is the nitration of anthracene in concentrated sulfuric acid, followed by reduction with sodium sulfide to yield the diamino derivative . Another approach involves the use of nitrobenzene as a solvent and a catalyst such as copper or copper sulfate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diaminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine in sulfuric acid or nitrobenzene are used for bromination reactions.
Major Products
The major products formed from these reactions include various substituted anthracenediones, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
1,7-Diaminoanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound has been studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as antitumor agents.
Wirkmechanismus
The mechanism of action of 1,7-diaminoanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, the compound can act as an electron donor or acceptor, making it valuable in redox reactions and as a sensor for detecting metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diaminoanthracene-9,10-dione
- 2,6-Diaminoanthracene-9,10-dione
- 1,2-Diaminoanthracene-9,10-dione
Comparison
1,7-Diaminoanthracene-9,10-dione is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to 1,4-diaminoanthracene-9,10-dione, which is more commonly used in dye synthesis, this compound has shown greater potential in medicinal chemistry due to its enhanced ability to interact with biological targets .
Eigenschaften
CAS-Nummer |
3927-72-8 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1,7-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,15-16H2 |
InChI-Schlüssel |
YNGOIPAYCAIZAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


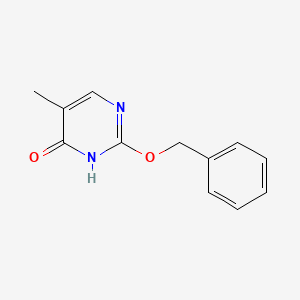
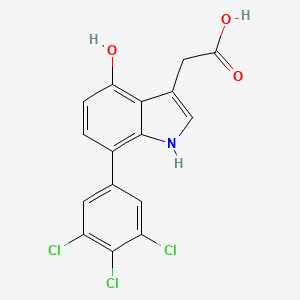
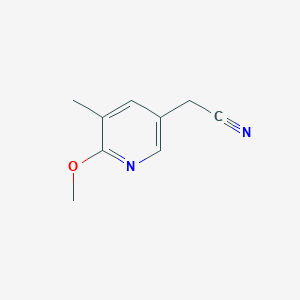
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-](/img/structure/B13123800.png)
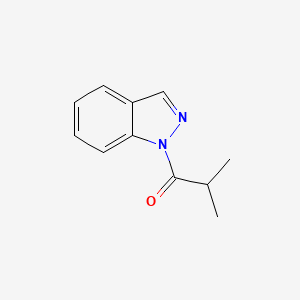
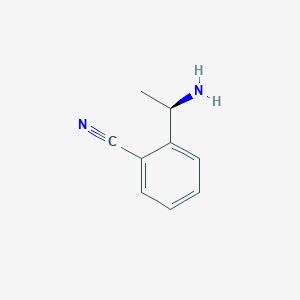
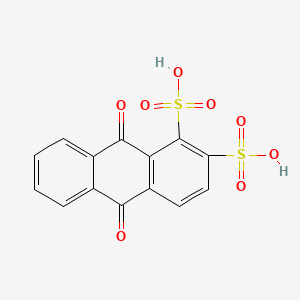
![5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
